REACTION_CXSMILES
|
[NH2:1]/[C:2](/[CH3:6])=[CH:3]\[C:4]#[N:5].[C:7]([NH:11]N)([CH3:10])([CH3:9])[CH3:8]>C(O)CCCC.C(OC(C)C)(C)C>[NH2:5][C:4]1[N:11]([C:7]([CH3:10])([CH3:9])[CH3:8])[N:1]=[C:2]([CH3:6])[CH:3]=1
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Name
|
|
Quantity
|
16.4 g
|
Type
|
reactant
|
Smiles
|
N\C(=C/C#N)\C
|
Name
|
|
Quantity
|
19.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(CCCC)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)(C)OC(C)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
This solution was heated
|
Type
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TEMPERATURE
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Details
|
at reflux for 20 hours
|
Duration
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20 h
|
Type
|
DISTILLATION
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Details
|
The n-pentanol was subsequently distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
A pale yellow solid was obtained
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Type
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FILTRATION
|
Details
|
filtered on a sinter funnel
|
Type
|
CUSTOM
|
Details
|
After drying under vacuum at 40° C.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=NN1C(C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |